

CAS number 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B2502881

[Get Quote](#)

An In-Depth Technical Guide to **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic Acid** (CAS Number: 364609-04-1)

Foreword: Navigating the Known and the Novel

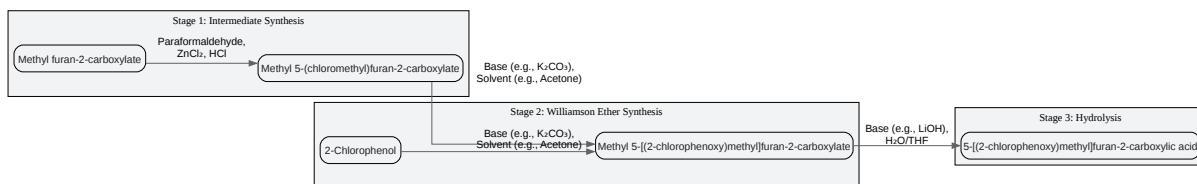
The furan-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.^{[1][2]} This guide focuses on a specific, yet sparsely documented derivative: **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid**. While direct literature on this compound is limited, its structural motifs—a furan core, a carboxylic acid, and a chlorophenoxy ether linkage—suggest a rich potential for biological activity. This document, therefore, serves as both a technical summary of what is known and a scientifically-grounded exploration of its potential. By leveraging data from structurally analogous compounds, we will construct a comprehensive guide for researchers, scientists, and drug development professionals, detailing its synthesis, characterization, potential biological activities, and the experimental logic behind its investigation.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key characteristics of **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid**.

Property	Value / Description	Source / Rationale
CAS Number	364609-04-1	AK Scientific, Inc.[3], BLDpharm[4]
Molecular Formula	C ₁₂ H ₉ ClO ₄	Calculated from structure
Molecular Weight	252.65 g/mol	Calculated from structure
IUPAC Name	5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid	Standard nomenclature
Appearance	Likely a white to off-white or pale yellow solid	Inferred from related furan carboxylic acids[5]
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.	General property of similar organic acids.
Purity	Commercially available at ≥95%	AK Scientific, Inc.[3]

Synthesis and Characterization: A Proposed Pathway


The synthesis of **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid** can be logically approached through a multi-step process, beginning with commercially available starting materials. The proposed pathway leverages well-established reactions, ensuring a high degree of confidence in its feasibility.

Proposed Synthetic Workflow

The synthesis can be envisioned in three primary stages:

- Intermediate Synthesis: Preparation of a reactive furan intermediate, methyl 5-(chloromethyl)furan-2-carboxylate.

- Ether Formation: Coupling of the intermediate with 2-chlorophenol via a Williamson ether synthesis.[6][7]
- Hydrolysis: Conversion of the resulting methyl ester to the final carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Proposed three-stage synthesis of the target compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate

This procedure is adapted from established methods for the chloromethylation of furan esters.

[5]

- Reaction Setup: To a stirred solution of methyl furan-2-carboxylate in a suitable solvent (e.g., dichloromethane), add paraformaldehyde and a Lewis acid catalyst such as zinc chloride.
- Chloromethylation: Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution until saturation.

- Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 5-(chloromethyl)furan-2-carboxylate.

Protocol 2.2.2: Synthesis of Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate

This step employs the Williamson ether synthesis, a robust method for forming ethers.[\[6\]](#)[\[7\]](#)

- Reaction Setup: In a round-bottom flask, dissolve 2-chlorophenol in a polar aprotic solvent such as acetone or DMF. Add a suitable base, like anhydrous potassium carbonate, to deprotonate the phenol.
- Nucleophilic Substitution: Add a solution of methyl 5-(chloromethyl)furan-2-carboxylate dropwise to the reaction mixture. The alkoxide will act as a nucleophile, displacing the chloride in an S_N2 reaction.[\[7\]](#)
- Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
- Work-up and Purification: After completion, filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify the crude ester by column chromatography.

Protocol 2.2.3: Hydrolysis to **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid**

The final step is the hydrolysis of the methyl ester to the carboxylic acid.[\[8\]](#)

- Reaction Setup: Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
- Hydrolysis: Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.[\[8\]](#)
- Reaction Monitoring: Monitor the disappearance of the starting ester by TLC.

- **Work-up and Purification:** Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

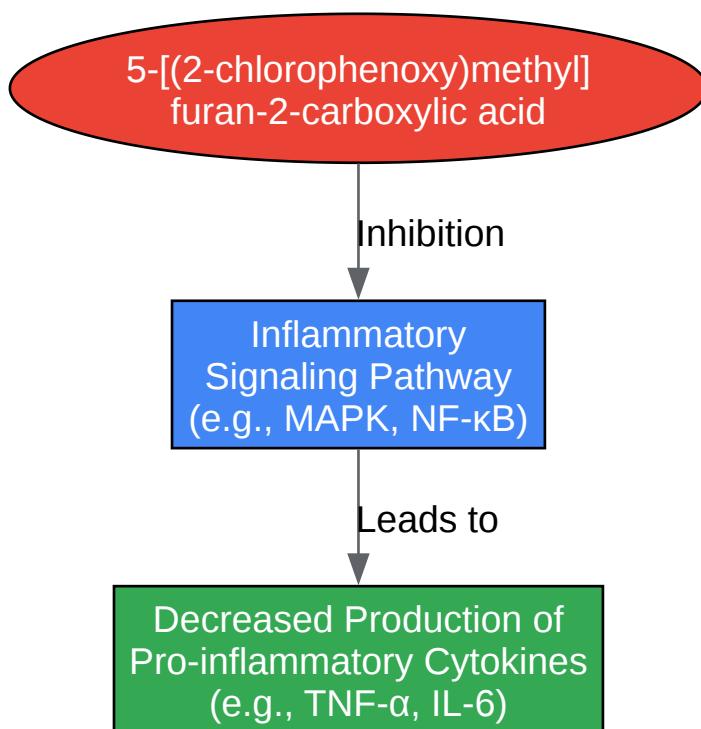
Analytical Characterization

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are essential for confirming the chemical structure. Expected signals would include characteristic peaks for the furan ring protons, the methylene bridge, the aromatic protons of the chlorophenoxy group, and the disappearance of the methyl ester peak upon hydrolysis.[\[9\]](#)[\[10\]](#)
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.[\[9\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify key functional groups, such as the C=O stretch of the carboxylic acid and the C-O-C stretch of the ether linkage.[\[10\]](#)
- **High-Performance Liquid Chromatography (HPLC):** HPLC is used to determine the purity of the final compound.[\[8\]](#)

Potential Biological Activities and Therapeutic Applications

The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[\[1\]](#)[\[2\]](#)[\[11\]](#) The combination of the furan-2-carboxylic acid with a phenoxy moiety suggests several promising avenues for biological investigation.


Hypolipidemic Activity

A compelling area of investigation for this compound is its potential as a hypolipidemic agent. Structurally related alkyloxyarylcarboxylic acids have been shown to lower blood lipids.[\[12\]](#) Specifically, 5-(tetradecyloxy)-2-furancarboxylic acid was identified as a potent agent that

inhibits fatty acid synthesis.[12] The mechanism of action for such aryloxy acids may involve the modulation of key enzymes in lipid metabolism.[13] Novel phenoxyalkylcarboxylic acid derivatives have also been designed as hypolipidemic agents, with some showing better efficacy than existing drugs like fenofibric acid.[14]

Anti-inflammatory Properties

Furan derivatives are well-documented for their anti-inflammatory effects.[11][15][16] These compounds can exert their activity through various mechanisms, including the inhibition of inflammatory mediators and modulation of signaling pathways like MAPK and PPAR- γ .[15][16] The presence of the furan ring is often key to these properties.[2] Given this precedent, **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid** is a strong candidate for evaluation in anti-inflammatory assays.

[Click to download full resolution via product page](#)

Caption: Potential mechanism for anti-inflammatory activity.

Other Potential Applications

The versatility of the furan scaffold suggests other potential activities:

- Antimicrobial and Antifungal: Many furan derivatives possess antibacterial and antifungal properties.[1][17]
- Anticancer: Certain furan-containing molecules have demonstrated the ability to target cancer cells and induce apoptosis.[2]

Safety and Handling

Based on the Safety Data Sheet (SDS) for **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid**, the following handling precautions are advised.[3]

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[3]
- Precautionary Measures:
 - Use only in a well-ventilated area.[3]
 - Wear protective gloves, clothing, and eye/face protection.[3]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
 - Wash skin thoroughly after handling.[3]
- Storage:
 - Store in a cool, dry, well-ventilated place in a tightly closed container.[3]
 - Store locked up.[3]

Conclusion and Future Directions

5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid represents an intriguing molecule at the intersection of established pharmacophores. While direct experimental data remains to be

published, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on the extensive literature of its structural analogues. The proposed synthetic route is both logical and feasible, relying on well-understood chemical transformations.

The potential for this compound to act as a hypolipidemic or anti-inflammatory agent is particularly noteworthy and warrants further investigation. Future research should focus on the practical execution of the proposed synthesis, followed by a comprehensive screening of its biological activities. Such studies will undoubtedly shed light on the therapeutic potential of this novel furan derivative and contribute valuable knowledge to the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. aksci.com [aksci.com]
- 4. 364609-04-1|5-((2-Chlorophenoxy)methyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological activity of furan derivatives [wisdomlib.org]

- 12. 5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of hypolipidemic and herbicidal aryloxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. biojournals.us [biojournals.us]
- To cite this document: BenchChem. [CAS number 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2502881#cas-number-5-2-chlorophenoxy-methyl-furan-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com